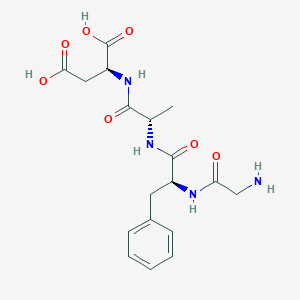
Achatin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Achatin II is a peptide that has been isolated from the African giant snail, Achatina fulica. This peptide has been found to have a wide range of potential applications in scientific research due to its unique properties. In
Wirkmechanismus
Achatin II blocks the activity of specific types of potassium channels by binding to the channel pore. This binding prevents the flow of potassium ions through the channel, leading to a decrease in membrane potential and a reduction in cell excitability.
Biochemische Und Physiologische Effekte
Achatin II has been shown to have a range of biochemical and physiological effects. In addition to its ability to block potassium channels, Achatin II has been shown to increase the release of acetylcholine and to inhibit the activity of calcium channels. These effects suggest that Achatin II may have potential therapeutic applications for diseases such as epilepsy and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Achatin II in lab experiments is its specificity for certain types of potassium channels. This specificity allows researchers to study the role of these channels in various physiological processes. However, one limitation of using Achatin II is its relatively low yield using SPPS techniques, which can make it difficult to obtain large quantities of the peptide for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on Achatin II. One area of interest is the development of more efficient synthesis methods to increase the yield of the peptide. Another area of interest is the further exploration of the potential therapeutic applications of Achatin II, particularly in the treatment of neurological diseases. Additionally, the use of Achatin II as a tool for studying ion channels and other physiological processes may lead to new insights into the functioning of these systems.
In conclusion, Achatin II is a peptide with a wide range of potential scientific research applications. Its unique properties make it a valuable tool for studying ion channels and other physiological processes, as well as a potential therapeutic agent for various diseases. Further research in this area may lead to new insights into the functioning of these systems and the development of new treatments for neurological diseases.
Synthesemethoden
Achatin II can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The yield of Achatin II using SPPS is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Achatin II has been found to have a range of potential scientific research applications, including its use as a tool for studying ion channels and as a potential therapeutic agent for various diseases. Achatin II has been shown to selectively block certain types of potassium channels, making it useful for studying the role of these channels in various physiological processes.
Eigenschaften
CAS-Nummer |
134562-79-1 |
|---|---|
Produktname |
Achatin II |
Molekularformel |
C18H24N4O7 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H24N4O7/c1-10(16(26)22-13(18(28)29)8-15(24)25)20-17(27)12(21-14(23)9-19)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)/t10-,12-,13-/m0/s1 |
InChI-Schlüssel |
ZCPBEAHAVUJKAE-DRZSPHRISA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Kanonische SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Sequenz |
GFAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
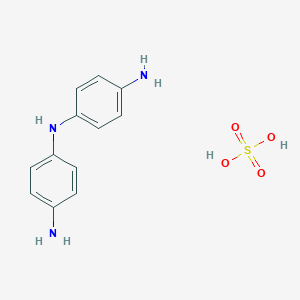
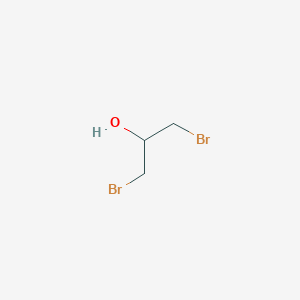
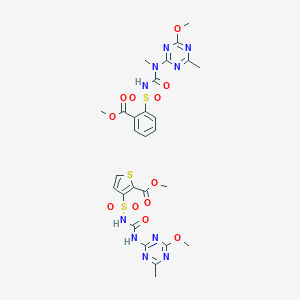
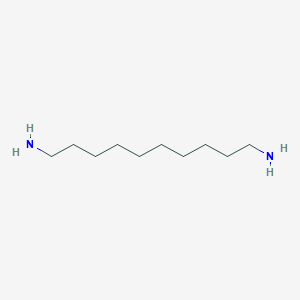
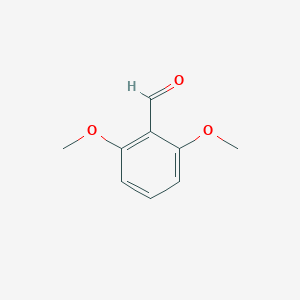
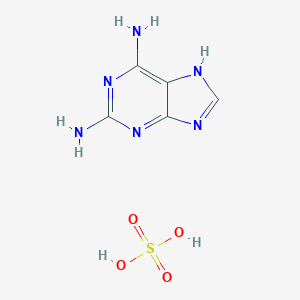
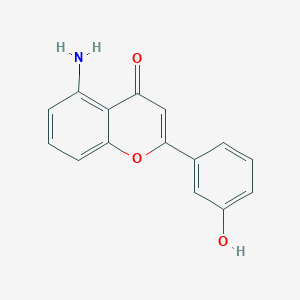
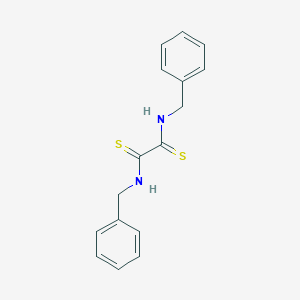
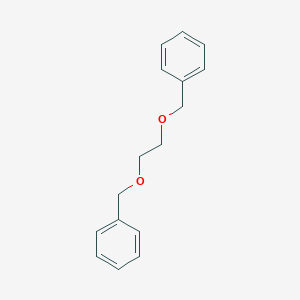
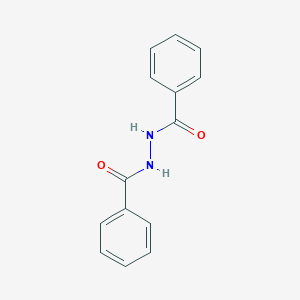
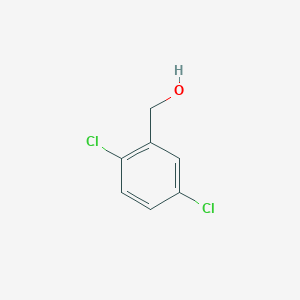
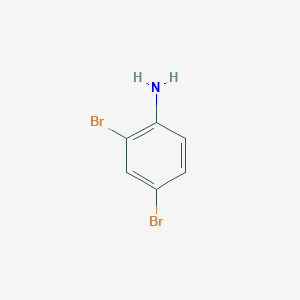
![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)